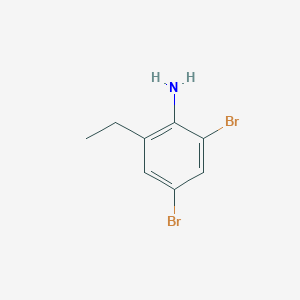

2,4-Dibromo-6-ethylaniline

Description

The exact mass of the compound this compound is 278.90813 g/mol and the complexity rating of the compound is 129. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2,4-dibromo-6-ethylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYOBGJRULPHQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)Br)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601306817 | |

| Record name | 2,4-Dibromo-6-ethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.97 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81100-30-3 | |

| Record name | 2,4-Dibromo-6-ethylbenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81100-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dibromo-6-ethylbenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601306817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Properties of 2,4-Dibromo-6-ethylaniline

Executive Summary

This technical guide provides an in-depth exploration of 2,4-Dibromo-6-ethylaniline (CAS No. 81100-30-3), a key halogenated aniline intermediate. While specific literature on this exact isomer is limited, this document synthesizes established principles of aromatic chemistry and data from closely related analogues to present a comprehensive resource for researchers, medicinal chemists, and process development scientists. The guide covers the strategic synthesis via electrophilic aromatic substitution of 2-ethylaniline, detailing reaction mechanisms, control of selectivity, and purification strategies. Furthermore, it consolidates known physicochemical and spectroscopic properties and discusses its potential applications as a versatile building block in the development of pharmaceuticals and advanced materials. All protocols and data are presented with a focus on scientific integrity, causality, and safety.

Introduction: The Utility of Halogenated Anilines

Substituted anilines are foundational scaffolds in modern organic chemistry. The introduction of halogen atoms, particularly bromine, onto the aniline ring dramatically influences the molecule's electronic properties and provides synthetic handles for further functionalization. The bromine atoms in this compound act as effective leaving groups in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and can direct further substitutions. The ethyl group provides steric bulk and modulates lipophilicity, making this intermediate a valuable component in the design of complex target molecules, particularly in the agrochemical and pharmaceutical sectors[1]. This guide aims to provide a robust framework for the synthesis and utilization of this specific, strategically substituted compound.

Synthesis Methodology: Electrophilic Bromination of 2-Ethylaniline

The most direct and logical pathway to this compound is the electrophilic aromatic substitution of 2-ethylaniline. The core challenge in the synthesis of di-substituted anilines is controlling the high reactivity of the aniline ring to prevent over-bromination, which often leads to the formation of tri-bromo products[2].

Mechanistic Considerations and Control of Selectivity

The amino (-NH₂) group of the 2-ethylaniline starting material is a powerful activating group, directing electrophilic attack to the ortho and para positions. The ethyl (-CH₂CH₃) group is a weaker activating group, also with ortho and para directing effects. The directing power of the amino group is dominant.

-

Primary Director: The -NH₂ group at C1 strongly activates the C4 (para) and C6 (ortho) positions.

-

Secondary Director: The -CH₂CH₃ group at C2 provides minor activation to the C3 and C5 positions.

Therefore, incoming electrophiles (Br⁺) will preferentially substitute at the C4 and C6 positions, leading directly to the desired this compound product.

To achieve the desired dibromination while minimizing the formation of the 2,4,6-tribromo-aniline byproduct, several strategies can be employed:

-

Stoichiometric Control: Precise control over the molar equivalents of the brominating agent is critical. Using approximately 2.0 equivalents of the reagent is the primary method to favor disubstitution.

-

Choice of Brominating Agent: While elemental bromine (Br₂) can be used, it is highly reactive and can be difficult to control. Milder, solid-weighable reagents like N-Bromosuccinimide (NBS) are often preferred as they allow for a more controlled reaction rate[1][3]. Oxidative bromination systems, such as an H₂O₂-HBr mixture, offer a greener alternative by generating Br₂ in situ[4].

-

Solvent and Temperature: Conducting the reaction in a less polar solvent (e.g., chloroform, acetonitrile) at controlled, often reduced, temperatures can help moderate the reaction rate and improve selectivity compared to highly polar solvents like water[2].

Proposed Synthetic Workflow

The following workflow outlines the direct bromination approach using N-Bromosuccinimide, a widely adopted method for its operational simplicity and selectivity.

Caption: Synthetic workflow for this compound.

Physicochemical and Spectroscopic Properties

Proper characterization is essential for confirming the identity and purity of the synthesized compound. The following table summarizes the key properties of this compound.

| Property | Value | Source |

| CAS Number | 81100-30-3 | [5][6][7] |

| Molecular Formula | C₈H₉Br₂N | [6] |

| Molecular Weight | 278.97 g/mol | [6] |

| IUPAC Name | This compound | [5] |

| SMILES | NC1=C(CC)C=C(Br)C=C1Br | [6] |

| Calculated XLogP3 | 3.4 | [6] |

| Appearance | Expected to be a solid at room temperature, similar to related compounds which are often light brown or cream-colored powders. | Inferred from[8] |

| ¹H NMR | Expected to show signals for the ethyl group (a triplet and a quartet), the amino protons (a broad singlet), and two distinct aromatic protons (two singlets or doublets depending on coupling). | Inferred from principles |

| ¹³C NMR | Expected to show 8 distinct carbon signals, including two signals for the ethyl group and six for the aromatic ring, with the carbon atoms attached to bromine showing characteristic shifts. | Inferred from principles |

| IR Spectroscopy | Expected to show characteristic N-H stretching bands for the primary amine (~3300-3500 cm⁻¹), C-H stretches for the aromatic and alkyl groups, and C-Br stretches in the fingerprint region. | Inferred from[9] |

Applications in Medicinal Chemistry and Materials Science

This compound is a valuable intermediate due to its specific substitution pattern, which pre-installs key functionalities for further elaboration.

-

Pharmaceutical Synthesis: As a scaffold, it allows for the introduction of diverse functional groups via palladium-catalyzed cross-coupling reactions at the bromine positions. The amino group can be acylated, alkylated, or converted into other functionalities. This makes it a building block for creating libraries of compounds for drug discovery programs[10].

-

Agrochemicals: The structural motifs present in this molecule are common in herbicides and pesticides. It can serve as a precursor for more complex active ingredients in crop protection[1].

-

Dye Manufacturing: Brominated anilines are used in the synthesis of high-performance dyes, where the bromine atoms can tune the electronic properties and thus the color of the final product[10].

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related compounds like 2,6-Dibromo-4-methylaniline provides essential guidance. The compound should be handled with appropriate engineering controls and personal protective equipment.

-

Hazards: Assumed to be harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation.[11] May cause respiratory irritation.[12]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[11] Use only in a well-ventilated area, preferably a chemical fume hood.

-

Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[11][12] Keep the container tightly closed and store it in a cool, dry, and well-ventilated place.[12]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of soap and water.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[12]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[12]

-

Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.[12]

-

Experimental Protocols

The following protocol is a representative procedure for the synthesis of this compound based on established methods for the bromination of activated anilines.

Objective: To synthesize this compound from 2-ethylaniline.

Materials:

-

2-Ethylaniline (1.0 eq)

-

N-Bromosuccinimide (NBS) (2.05 eq)

-

Acetonitrile (or Chloroform), anhydrous

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Hexanes

-

Ethyl Acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 2-ethylaniline (1.0 eq) in anhydrous acetonitrile (approx. 10 mL per gram of aniline). Cool the solution to 0 °C in an ice bath.

-

Reagent Addition: Add N-Bromosuccinimide (2.05 eq) portion-wise over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C. The addition of a solid reagent helps control the exothermic reaction.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

-

Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate to consume any remaining bromine species.

-

Aqueous Workup: Dilute the mixture with ethyl acetate and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude product can be purified by either:

-

Recrystallization: Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol/water or hexanes/ethyl acetate mixture) and allow it to cool slowly to form crystals.

-

Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel chromatography with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

-

-

Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

References

- 1. echemi.com [echemi.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 2,6-Dibromo-4-methylaniline synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound | 81100-30-3 [chemicalbook.com]

- 6. aablocks.com [aablocks.com]

- 7. Page loading... [guidechem.com]

- 8. 2,6-Dibromo-4-methylaniline, 98+% | CymitQuimica [cymitquimica.com]

- 9. 2,6-Dibromo-4-ethylaniline | C8H9Br2N | CID 14043928 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to 2,4-Dibromo-6-ethylaniline

Prepared by: Gemini, Senior Application Scientist

Introduction

2,4-Dibromo-6-ethylaniline is a halogenated aromatic amine with potential applications as a chemical intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its structure, featuring a reactive amine group and two bromine atoms on the benzene ring, makes it a versatile building block for introducing a substituted aniline moiety into a variety of molecular scaffolds. The ethyl group at the ortho position relative to the amine influences the steric and electronic properties of the molecule, potentially imparting unique reactivity and characteristics to its derivatives.

This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, outlines a probable synthetic route, and discusses its safety profile based on available data. This document is intended for researchers, scientists, and drug development professionals who may consider using this compound in their synthetic endeavors.

Molecular Structure and Identification

The molecular structure of this compound consists of an aniline core substituted with two bromine atoms at positions 2 and 4, and an ethyl group at position 6.

Figure 1: 2D structure of this compound.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 81100-30-3 | [1][2] |

| Molecular Formula | C₈H₉Br₂N | [3][4] |

| Molecular Weight | 278.97 g/mol | [3][4] |

| IUPAC Name | This compound | |

| SMILES | Nc1=c(CC)cc(Br)cc1Br | [4] |

Physico-chemical Properties

Comprehensive experimental data for the physico-chemical properties of this compound is limited in publicly accessible literature. The available information is predominantly based on computational predictions.

Table 2: Predicted Physico-chemical Properties

| Property | Value | Source |

| Melting Point | 18-20 °C (Predicted) | [5] |

| Boiling Point | 301.7 ± 37.0 °C at 760 mmHg (Predicted) | [5] |

| Refractive Index | 1.624 (Predicted) | [5] |

| XLogP3 | 3.4 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 1 | [4] |

| Rotatable Bond Count | 1 | [4] |

Solubility: The solubility of this compound has not been experimentally determined in a range of solvents. Based on its chemical structure, a substituted aniline, it is expected to be sparingly soluble in water and soluble in common organic solvents such as ethanol, methanol, acetone, and dichloromethane.

Spectroscopic Data: As of the date of this publication, no experimental spectroscopic data (¹H NMR, ¹³C NMR, FT-IR, Mass Spectrometry) for this compound has been found in the public domain. Researchers are advised to perform their own analytical characterization upon synthesis or acquisition of this compound.

Synthesis and Experimental Protocols

A plausible synthetic route to this compound is via the electrophilic bromination of 2-ethylaniline. The amino group of the aniline is a strong activating group, directing electrophilic substitution to the ortho and para positions. The presence of the ethyl group at the 2-position will sterically hinder one of the ortho positions, leading to bromination at the para (4) and the other ortho (6) position. However, polybromination is a common side reaction in the bromination of activated anilines. To control the reaction and achieve the desired dibrominated product, careful control of stoichiometry and reaction conditions is crucial.

A general procedure adapted from the bromination of other ortho-alkylanilines can be proposed.

Figure 2: Proposed synthetic workflow for this compound.

Exemplary Synthetic Protocol: Bromination of 2-Ethylaniline

This protocol is a generalized procedure and may require optimization for yield and purity.

Materials:

-

2-Ethylaniline

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Dichloromethane (CH₂Cl₂) or Glacial Acetic Acid

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-ethylaniline (1 equivalent) in the chosen solvent (e.g., dichloromethane). Cool the solution to 0-5 °C in an ice bath.

-

Brominating Agent Addition: Dissolve bromine (2 equivalents) in a small amount of the same solvent and add it to the dropping funnel. Add the bromine solution dropwise to the stirred solution of 2-ethylaniline over a period of 30-60 minutes, maintaining the temperature below 10 °C. Causality Note: The slow, dropwise addition at low temperature is critical to control the exothermic reaction and minimize the formation of over-brominated byproducts.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 1-3 hours). The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching and Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases. This step neutralizes any excess acid and unreacted bromine.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is then purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Self-Validating System: The purity of the final product should be rigorously assessed using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity. The melting point of the purified compound should also be determined and compared to predicted values.

Safety and Handling

While a comprehensive, experimentally verified Safety Data Sheet (SDS) for this compound is not widely available, a chemical supplier provides the following GHS hazard information.[1]

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Handling Recommendations:

-

Use this compound in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water and seek medical advice.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest its utility as an intermediate in several areas of chemical synthesis:

-

Pharmaceuticals: The substituted aniline core is a common feature in many biologically active molecules. This compound could serve as a starting material for the synthesis of novel therapeutic agents.

-

Agrochemicals: Brominated aromatic compounds are frequently used in the development of herbicides, fungicides, and insecticides.

-

Material Science: The presence of bromine atoms allows for further functionalization through cross-coupling reactions, making it a potential precursor for the synthesis of specialty polymers or dyes.

The applications of the closely related compound, 2,4-dibromo-6-methylaniline, as a building block in the synthesis of pharmaceuticals and agrochemicals have been noted.[3] It is plausible that this compound could be explored for similar purposes.

Conclusion

This compound is a chemical compound with potential as a synthetic intermediate. This guide has consolidated the available information on its physico-chemical properties, highlighting the current reliance on predicted data. A plausible and detailed synthetic protocol has been outlined, providing a practical starting point for its preparation in a laboratory setting. The provided safety information underscores the need for careful handling of this compound. Further experimental investigation into the properties and reactivity of this compound is warranted to fully realize its potential in various fields of chemical research and development.

References

An In-depth Technical Guide to 2,4-Dibromo-6-ethylaniline: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-ethylaniline is a halogenated aromatic amine that holds potential as a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical compounds. The strategic placement of two bromine atoms and an ethyl group on the aniline scaffold offers multiple sites for further functionalization, enabling the creation of complex molecular architectures. This guide provides a comprehensive overview of the molecular structure, physicochemical properties, and a proposed synthetic pathway for this compound, offering insights for its application in research and development.

Chemical Identity and Molecular Formula

This compound is systematically named 2,4-dibromo-6-ethylbenzenamine. Its key identifiers and molecular properties are summarized in the table below.

| Identifier | Value | Source |

| CAS Number | 81100-30-3 | [1] |

| Molecular Formula | C₈H₉Br₂N | [1] |

| Molecular Weight | 278.97 g/mol | [1] |

| Canonical SMILES | CCC1=C(C(=C(C=C1)Br)N)Br | [1] |

| InChI | InChI=1S/C8H9Br2N/c1-2-6-5(10)3-4-7(9)8(6)11/h3-4H,2,11H2,1H3 | [2] |

Molecular Structure and Conformation

The molecular structure of this compound consists of a benzene ring substituted with an amino group, an ethyl group, and two bromine atoms. The substituents are positioned at carbons 1, 2, 4, and 6, respectively.

While no experimental crystallographic data for this compound is publicly available, analysis of the closely related compound, 2,6-Dibromo-4-methylaniline, reveals significant distortion of the benzene ring's C-C-C bond angles from the ideal 120° due to steric hindrance from the bulky bromine atoms flanking the amino group.[3] Similar distortions can be anticipated in this compound. The ethyl group at the 6-position is expected to exhibit free rotation.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aminic protons, and the ethyl group protons. The two aromatic protons will likely appear as doublets in the downfield region. The protons of the ethyl group will present as a quartet for the methylene (-CH₂-) group and a triplet for the methyl (-CH₃) group. The amino (-NH₂) protons will likely appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum should display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts of the aromatic carbons will be influenced by the electron-withdrawing bromine atoms and the electron-donating amino and ethyl groups.

For comparison, the publicly available ¹H and ¹³C NMR data for the isomeric 2,6-Dibromo-4-ethylaniline can be found on databases such as PubChem.[2]

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine group should appear in the region of 3300-3500 cm⁻¹. C-H stretching vibrations of the aromatic ring and the ethyl group will be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C stretching vibrations of the aromatic ring are expected in the 1450-1600 cm⁻¹ region. The C-N stretching vibration should be visible around 1250-1350 cm⁻¹. The C-Br stretching vibrations will appear at lower frequencies, typically in the 500-650 cm⁻¹ range.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the molecular ion peak due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br isotopes). The fragmentation pattern is expected to involve the loss of the ethyl group, bromine atoms, and potentially cleavage of the aniline ring.

Proposed Synthesis Pathway

A plausible and efficient method for the synthesis of this compound is through the direct bromination of 2-ethylaniline. The amino group is a strong activating group, directing electrophilic substitution to the ortho and para positions. The ethyl group provides some steric hindrance at one of the ortho positions.

Experimental Protocol (Proposed)

Disclaimer: This is a proposed protocol based on general procedures for the bromination of anilines and has not been experimentally validated for this specific compound. Appropriate safety precautions must be taken.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-ethylaniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of bromine (2.1 equivalents) in glacial acetic acid dropwise via the dropping funnel while maintaining the temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, pour the mixture into a beaker containing ice-water. Neutralize the solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Reactivity and Potential Applications

The molecular structure of this compound provides several avenues for chemical modification, making it a valuable intermediate in organic synthesis.

-

Amino Group Reactivity: The primary amino group can undergo a variety of reactions, including N-alkylation, N-acylation, diazotization followed by Sandmeyer or related reactions, and formation of Schiff bases.

-

Bromine Atom Reactivity: The bromine atoms can be substituted via nucleophilic aromatic substitution under certain conditions or participate in cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents.

These reactive sites make this compound a promising starting material for the synthesis of:

-

Pharmaceuticals: The dibromo-ethylaniline core could be incorporated into novel drug candidates, with the substituents influencing the compound's pharmacokinetic and pharmacodynamic properties.

-

Agrochemicals: Similar to its methyl analog, which is used as a herbicide intermediate, this compound could be a precursor for new pesticides and herbicides.

-

Fine Chemicals and Dyes: The versatile reactivity of this compound also makes it suitable for the synthesis of specialty chemicals and as a scaffold for novel dye molecules.

Safety and Handling

As with all halogenated aromatic amines, this compound should be handled with care in a well-ventilated fume hood. Based on the safety data for the closely related 2,4-Dibromo-6-methylaniline, the following hazards should be considered:

-

Health Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. Seek medical attention if symptoms persist.

Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a chemical compound with significant potential as a building block in synthetic organic chemistry. Its unique substitution pattern offers a platform for the development of a diverse range of molecules with potential applications in the pharmaceutical, agrochemical, and materials science industries. While detailed experimental data for this specific compound is not widely available, this guide provides a solid foundation of its molecular structure, predicted properties, and a plausible synthetic route to encourage further research and exploration of its utility.

References

Foreword: Navigating the Landscape of a Niche Chemical Intermediate

An In-Depth Technical Guide to 2,4-Dibromo-6-ethylaniline (CAS 81100-30-3)

For Researchers, Scientists, and Drug Development Professionals

This guide delves into the technical characterization of this compound, a molecule identified by the CAS number 81100-30-3. It is imperative to state from the outset that this compound is not extensively documented in peer-reviewed scientific literature. As such, this document serves as both a repository of known information and a predictive guide grounded in the established principles of organic chemistry and analytical science. For the senior application scientist, the challenge with a compound like this compound lies not in reciting a wealth of established data, but in constructing a robust framework for its synthesis, characterization, and potential application based on the reactivity of its constituent functional groups and data from closely related analogues. This guide is therefore structured to empower the researcher to confidently approach this molecule, equipped with a sound understanding of its likely properties and the methodologies required for its rigorous evaluation.

Core Identity and Physicochemical Profile

This compound is a substituted aromatic amine. The presence of two bromine atoms, an ethyl group, and an amino group on the benzene ring dictates its chemical reactivity and physical properties. The amino group is a powerful ortho-, para-director and activating group in electrophilic aromatic substitution, though its reactivity can be modulated. The bromine atoms are deactivating yet ortho-, para-directing, and the ethyl group is a weak activating group.

Structural and Molecular Data

| Property | Value | Source |

| CAS Number | 81100-30-3 | [1] |

| Chemical Name | This compound | [1] |

| Molecular Formula | C₈H₉Br₂N | [1] |

| Molecular Weight | 278.97 g/mol | [1] |

| SMILES | NC1=C(CC)C=C(Br)C=C1Br | [1] |

| XLogP3 | 3.4 | [1] |

Predicted and Comparative Physicochemical Properties

| Property | This compound (Predicted) | 2,6-Dibromo-4-methylaniline (Experimental) | Source (for analogue) |

| Appearance | Likely a solid at room temperature | Cream Powder | [2] |

| Melting Point | Not available | 70.5-76.5 °C | [2] |

| Boiling Point | High, likely >250 °C | Not available | - |

| Solubility | Low in water, soluble in organic solvents (e.g., ethanol, dichloromethane) | Soluble in ethanol | [3] |

Synthesis and Reactivity

Proposed Synthetic Pathway: Electrophilic Bromination

A logical and established method for the synthesis of this compound is the direct electrophilic bromination of 2-ethylaniline. The amino group is a strong activating group, directing substitution to the ortho and para positions.

Caption: Proposed synthetic route to this compound.

Experimental Protocol:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-ethylaniline (1 equivalent) in glacial acetic acid.

-

Bromination: Cool the solution in an ice bath. From the dropping funnel, add a solution of bromine (2 equivalents) in glacial acetic acid dropwise with stirring. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing cold water. Neutralize the solution with a saturated solution of sodium bicarbonate until effervescence ceases.

-

Extraction: Extract the product with dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Causality Behind Experimental Choices:

-

Acetic Acid as Solvent: Provides a polar medium to facilitate the reaction and can help to moderate the reactivity of the aniline.

-

Controlling Temperature: The bromination of anilines is highly exothermic. Low-temperature control is crucial to prevent over-bromination and the formation of undesired byproducts.[4]

-

Stoichiometry: Using two equivalents of bromine targets the two most activated positions (para and one ortho position) on the 2-ethylaniline ring.

Chemical Reactivity and Potential Applications

The chemical structure of this compound suggests its primary utility as a building block in organic synthesis.

-

Pharmaceutical and Agrochemical Synthesis: The aniline functionality can be diazotized and converted to a variety of other functional groups. The bromine atoms can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form more complex molecules. Similar halogenated anilines are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[5]

-

Dye Manufacturing: Aromatic amines are foundational components in the synthesis of azo dyes. The specific substitution pattern of this compound could be exploited to create dyes with specific chromatic and fastness properties.[5]

Analytical Characterization Workflow

A robust analytical workflow is essential to confirm the identity and purity of this compound.

Caption: Recommended workflow for the analytical characterization of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for assessing the purity and confirming the molecular weight of halogenated anilines.[6]

Protocol:

-

Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent like dichloromethane or ethyl acetate.

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 50 to 400.

-

Expected Fragmentation: Look for the molecular ion peak (M+) and characteristic isotopic patterns for two bromine atoms.

-

High-Performance Liquid Chromatography (HPLC)

HPLC with UV or Diode Array Detection (DAD) is an excellent method for purity determination and quantification.[7][8]

Protocol:

-

Sample Preparation: Prepare a solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile).

-

HPLC Conditions:

-

Column: A C18 reversed-phase column.

-

Mobile Phase: A gradient of acetonitrile and water.

-

Detection: UV detection at a wavelength determined by a UV scan of the analyte (typically around 240-260 nm for substituted anilines).

-

Flow Rate: 1.0 mL/min.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most definitive method for structural elucidation.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Expect signals for the aromatic protons, the -NH₂ protons, and the ethyl group protons (-CH₂- and -CH₃).

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule.

-

Expected Absorptions:

-

N-H stretching of the primary amine (around 3300-3500 cm⁻¹).

-

C-H stretching of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹).

-

C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹).

-

C-N stretching (around 1250-1350 cm⁻¹).

-

C-Br stretching (in the fingerprint region, < 1000 cm⁻¹).

-

Safety and Handling

While a specific safety data sheet (SDS) for this compound should always be consulted, general precautions for handling halogenated aromatic amines should be followed.

-

Hazards: Assumed to be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.

-

Handling: Use in a well-ventilated area or in a fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

Conclusion and Future Directions

This compound is a chemical intermediate with significant potential in various fields of chemical synthesis. While direct experimental data on this specific molecule is limited, a comprehensive understanding of its likely properties and behavior can be established through the study of analogous compounds and the application of fundamental chemical principles. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to work with this compound safely and effectively. Future research should focus on the experimental determination of its physicochemical properties, the optimization of its synthesis, and the exploration of its utility in the development of novel molecules with valuable biological or material properties.

References

- 1. aablocks.com [aablocks.com]

- 2. 2,6-Dibromo-4-methylaniline, 98+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. chembk.com [chembk.com]

- 4. Explain why Anilin gives 2,4,6 Tribromo product on run with bromine but i.. [askfilo.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. academic.oup.com [academic.oup.com]

An In-Depth Technical Guide to the Spectroscopic Data of 2,4-Dibromo-6-ethylaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dibromo-6-ethylaniline is a halogenated aromatic amine. Halogenated anilines are a class of compounds utilized in the synthesis of various organic molecules, including dyes, pesticides, and pharmaceuticals.[1] The presence of bromine atoms and an ethyl group on the aniline ring influences its chemical reactivity and physical properties. Understanding the spectroscopic signature of this molecule is crucial for its identification, characterization, and for monitoring its reactions in various applications. While specific applications for this compound are not extensively documented in publicly available literature, its structural similarity to other substituted anilines suggests its potential as an intermediate in organic synthesis. For instance, the related compound 2,4,6-tribromoaniline is used in the synthesis of pharmaceuticals, agrochemicals, and fire-extinguishing agents. The synthesis of similar compounds, such as 2,6-Dibromo-4-methylaniline, is often achieved through the bromination of the corresponding substituted aniline using reagents like N-bromosuccinimide.[2] This suggests a probable synthetic route to this compound would involve the direct bromination of 2-ethylaniline.

This guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The data presented herein is based on established spectroscopic principles and comparison with structurally related compounds, offering a robust reference for researchers.

Molecular Structure of this compound

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the amine protons, and the protons of the ethyl group.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 7.5 - 7.6 | Doublet | 1H |

| H-5 | 7.2 - 7.3 | Doublet | 1H |

| -NH₂ | 4.0 - 5.0 | Broad Singlet | 2H |

| -CH₂- | 2.6 - 2.7 | Quartet | 2H |

| -CH₃ | 1.2 - 1.3 | Triplet | 3H |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-3 and H-5): The two protons on the aromatic ring are in different chemical environments and are expected to appear as two distinct doublets. The proton at position 3 (H-3) is ortho to a bromine atom and meta to the amino and ethyl groups. The proton at position 5 (H-5) is ortho to a bromine atom and meta to the amino group. The electron-withdrawing nature of the bromine atoms will deshield these protons, causing them to resonate at a relatively downfield region of the spectrum. The splitting pattern (doublet) arises from the coupling with each other (ortho-coupling, typically with a coupling constant J of 8-9 Hz).

-

Amine Protons (-NH₂): The two protons of the amino group are expected to appear as a broad singlet. The chemical shift of amine protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding.[3] Their broadness is a result of quadrupole broadening from the nitrogen atom and chemical exchange.

-

Ethyl Group Protons (-CH₂- and -CH₃): The ethyl group will give rise to two signals. The methylene protons (-CH₂-) are adjacent to the aromatic ring and will be deshielded, appearing as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) will appear as a triplet due to coupling with the two methylene protons, typically in the more upfield region of the spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

-

Instrument Setup: Insert the NMR tube into the spectrometer's probe.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field. Perform shimming to optimize the homogeneity of the magnetic field, which will improve the resolution of the spectra.

-

Acquisition: Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. Acquire the ¹H NMR spectrum.

-

Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals to determine the relative number of protons for each peak.

Proton Environments and Key Couplings

Caption: Key proton couplings in this compound.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-NH₂) | 140 - 145 |

| C-2 (-Br) | 110 - 115 |

| C-3 | 130 - 135 |

| C-4 (-Br) | 115 - 120 |

| C-5 | 125 - 130 |

| C-6 (-CH₂CH₃) | 135 - 140 |

| -CH₂- | 20 - 25 |

| -CH₃ | 10 - 15 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the substituents on the ring. The carbon attached to the amino group (C-1) is expected to be significantly deshielded. The carbons bonded to the bromine atoms (C-2 and C-4) will also be in the downfield region, though the effect of bromine is less deshielding than an amino group. The unsubstituted aromatic carbons (C-3 and C-5) and the carbon attached to the ethyl group (C-6) will have chemical shifts in the typical aromatic region.

-

Ethyl Group Carbons: The carbons of the ethyl group will appear in the upfield (aliphatic) region of the spectrum. The methylene carbon (-CH₂-) will be at a slightly lower field than the methyl carbon (-CH₃) due to its proximity to the aromatic ring.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of this compound dissolved in 0.6-0.7 mL of a deuterated solvent in an NMR tube.

-

Instrument Setup: Place the sample in the NMR spectrometer.

-

Acquisition: Set up a proton-decoupled ¹³C NMR experiment. This will result in a spectrum where each unique carbon appears as a singlet. A larger number of scans is usually required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Processing: Process the acquired data using Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400 - 3500 | N-H stretch (asymmetric) | Primary Amine |

| 3300 - 3400 | N-H stretch (symmetric) | Primary Amine |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 2960 | C-H stretch | Aliphatic (Ethyl) |

| 1600 - 1620 | N-H bend | Primary Amine |

| 1450 - 1600 | C=C stretch | Aromatic Ring |

| 1250 - 1350 | C-N stretch | Aromatic Amine |

| 500 - 600 | C-Br stretch | Bromoalkane |

Interpretation of the Predicted IR Spectrum

-

N-H Vibrations: The primary amine group will show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.[3] An N-H bending vibration is also expected around 1600 cm⁻¹.

-

C-H Vibrations: The spectrum will exhibit C-H stretching bands for both the aromatic ring (above 3000 cm⁻¹) and the aliphatic ethyl group (below 3000 cm⁻¹).

-

Aromatic Ring Vibrations: The C=C stretching vibrations of the benzene ring typically appear in the 1450-1600 cm⁻¹ region.

-

C-N and C-Br Vibrations: The C-N stretching of the aromatic amine will be observed in the 1250-1350 cm⁻¹ range. The C-Br stretching vibration is expected to appear in the fingerprint region, typically between 500 and 600 cm⁻¹.

Experimental Protocol: IR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: Grind a small amount (1-2 mg) of this compound with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply high pressure to form a thin, transparent KBr pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Predicted Mass Spectrometry Data

| m/z | Ion | Comments |

| 277, 279, 281 | [M]⁺ | Molecular ion peak with characteristic 1:2:1 isotopic pattern for two bromine atoms. |

| 262, 264, 266 | [M - CH₃]⁺ | Loss of a methyl group. |

| 198, 200 | [M - Br]⁺ | Loss of a bromine atom. |

| 119 | [M - 2Br]⁺ | Loss of both bromine atoms. |

| 91 | [C₇H₇]⁺ | Tropylium ion (rearrangement). |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio, the molecular ion peak will appear as a cluster of three peaks at m/z 277, 279, and 281, with a relative intensity ratio of approximately 1:2:1. This isotopic pattern is a definitive indicator of the presence of two bromine atoms.

-

Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through several pathways. A common fragmentation for alkylbenzenes is the loss of an alkyl radical, in this case, the loss of a methyl group (-CH₃) to give a fragment ion at [M-15]. The cleavage of the carbon-bromine bond is also a likely fragmentation pathway, leading to the loss of a bromine radical and the formation of an ion at [M-79] or [M-81]. The loss of both bromine atoms would result in a fragment at [M-158/160/162]. Rearrangement reactions can also occur, potentially leading to the formation of the stable tropylium ion at m/z 91.

Mass Spectrometry Fragmentation Workflow

Caption: Predicted fragmentation pathway for this compound.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject a small volume (typically 1 µL) of the solution into the GC system. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

-

MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer. The molecules are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio and detected.

-

Data Analysis: The resulting mass spectrum for each component is recorded, allowing for identification based on the molecular ion and fragmentation pattern.

References

A Senior Application Scientist's Guide to the Crystal Structure Analysis of Brominated Anilines

Abstract

Brominated anilines are foundational scaffolds in medicinal chemistry and materials science. Their utility is profoundly influenced by their three-dimensional atomic arrangement and the intermolecular forces that govern their solid-state packing. This guide provides an in-depth technical overview of the methodologies and critical considerations for the precise crystal structure determination of brominated anilines. We will explore the complete workflow, from synthesis and crystallization to advanced single-crystal X-ray diffraction (SC-XRD) techniques and data interpretation. Special emphasis is placed on the unique challenges and phenomena arising from the presence of the bromine atom, such as absorption effects and the critical role of halogen bonding. This document is intended for researchers, scientists, and drug development professionals seeking to leverage crystallographic insights for molecular design and solid-form optimization.

Introduction: The Structural Significance of Brominated Anilines

Aniline derivatives containing bromine atoms are prevalent motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The bromine substituent is not merely a passive addition; its size, electronegativity, and polarizability significantly modulate a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets.

The crystal structure provides the definitive blueprint of a molecule's solid-state conformation and its interactions with neighboring molecules.[1][2] For brominated anilines, this structural elucidation is paramount for:

-

Structure-Activity Relationship (SAR) Studies: Understanding the precise 3D geometry is fundamental to rational drug design.

-

Polymorph Screening: The solid-state packing can dramatically affect a drug's solubility, stability, and bioavailability. Identifying and characterizing different crystalline forms is a critical step in drug development.

-

Crystal Engineering: The predictable nature of halogen bonding allows for the rational design of novel co-crystals and materials with tailored properties.[3][4]

This guide will navigate the causal relationships behind the experimental choices in crystal structure analysis, providing a robust framework for obtaining high-quality, reliable structural data.

The Experimental & Analytical Workflow

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that demands meticulous execution and careful consideration at each stage. Each step is designed to ensure the integrity and quality of the final structural model.

Synthesis and Purification

The prerequisite for any successful crystallization is a highly pure sample. Impurities can inhibit nucleation or become incorporated into the crystal lattice, leading to poor-quality crystals or disordered structures.

Protocol: Representative Synthesis of 4-Bromoaniline

While numerous methods exist, a common approach involves the direct bromination of aniline.[5][6][7][8] To control the high reactivity of the aniline ring and prevent over-bromination, the amino group is often first protected via acetylation.

-

Protection (Acetylation): Aniline is reacted with acetic anhydride to form acetanilide. This moderates the activating effect of the amino group.

-

Bromination: Acetanilide is then reacted with a brominating agent (e.g., Br₂ in acetic acid) to yield predominantly p-bromoacetanilide.[9]

-

Deprotection (Hydrolysis): The acetyl group is removed by acid or base hydrolysis to yield the final 4-bromoaniline product.[9]

-

Purification: The crude product must be purified, typically by recrystallization from a suitable solvent (e.g., ethanol/water mixture), until a sharp melting point is achieved and purity is confirmed by techniques like NMR or HPLC.

Growing High-Quality Single Crystals

Crystallization is often considered more of an art than a science, but a systematic approach based on solubility principles greatly increases the chances of success. The goal is to allow molecules to slowly and methodically arrange themselves into a well-ordered lattice.

Key Principle: Supersaturation Crystallization occurs from a supersaturated solution, where the concentration of the solute exceeds its equilibrium solubility. The key is to approach this state slowly, allowing for the formation of a few nucleation sites that can grow into large, well-defined crystals.[10]

Common Crystallization Techniques [11]

| Technique | Description | Best For |

| Slow Evaporation | A near-saturated solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks. | Thermally stable, non-volatile compounds. The simplest starting point. |

| Slow Cooling | A saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed to room temperature, and then potentially to lower temperatures.[10][11] | Compounds with a steep solubility curve (much more soluble in hot solvent than cold). |

| Vapor Diffusion | A concentrated solution of the compound in a "good" solvent is placed in a small open vial, which is then sealed inside a larger container holding a "poor" solvent (an anti-solvent) in which the compound is insoluble. The vapor of the anti-solvent slowly diffuses into the good solvent, reducing the compound's solubility and inducing crystallization.[12] | Requires very small amounts of material (mg scale) and offers fine control over the rate of supersaturation. |

| Solvent Layering | A solution of the compound is carefully layered with a miscible, less dense anti-solvent. Crystals form at the interface as the solvents slowly mix.[13] | Useful when vapor diffusion is too slow or solvents are not volatile enough. |

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.[1][2] It relies on the principle that X-rays are diffracted by the electron clouds of the atoms in a periodic lattice, creating a unique diffraction pattern from which the crystal structure can be deduced.

Data Collection: The Bromine Consideration

A suitable crystal (typically 0.1-0.3 mm in size, with sharp edges and no visible defects) is mounted on a diffractometer. The crystal is rotated in a monochromatic X-ray beam, and the resulting diffraction pattern is recorded on a detector.

Expert Insight: The Heavy Atom Effect The presence of bromine, a "heavy atom" compared to carbon or nitrogen, has important implications for data collection.[14]

-

X-ray Source: Molybdenum (Mo, λ ≈ 0.71 Å) radiation is often preferred for compounds containing heavy atoms.[1] However, Copper (Cu, λ ≈ 1.54 Å) radiation provides stronger scattering and is essential for determining the absolute configuration of chiral molecules, as the anomalous scattering effect is more pronounced at longer wavelengths.[15]

-

Absorption: Bromine atoms absorb X-rays more strongly than lighter atoms. This can lead to systematic errors in the measured diffraction intensities. Therefore, an absorption correction is crucial. Modern diffractometers perform this correction empirically by measuring the intensity of equivalent reflections at different crystal orientations. For highly absorbing crystals, having a well-defined, regular crystal shape is particularly important for an accurate correction.[16]

Structure Solution and Refinement

-

Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections (e.g., for Lorentz factor, polarization, and absorption).

-

Structure Solution: This step solves the "phase problem." While we can measure the intensities of the diffracted X-rays, their phases are lost. Computational methods, such as Direct Methods or Patterson functions, are used to generate an initial electron density map. The heavy bromine atom often simplifies this step, as its position can usually be located easily, providing a starting point to find the remaining atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm. Atomic positions, and their anisotropic displacement parameters (which model thermal vibration), are adjusted to improve the agreement between the calculated structure factors (from the model) and the observed structure factors (from the experiment). This process is iterated until the model converges, indicated by a low R-factor (a measure of agreement).

Structure Validation and Interpretation

A refined structure is not complete until it has been rigorously validated. This is a self-validating system to ensure the chemical and crystallographic reasonableness of the model.

The Role of checkCIF The International Union of Crystallography (IUCr) provides a free online service called checkCIF which automatically validates a Crystallographic Information File (CIF).[17][18] It runs hundreds of tests and generates a report with alerts that highlight potential issues, such as:

-

Missed symmetry or incorrect space group assignments.[19][20]

-

Unusual bond lengths, angles, or displacement parameters.

-

Misassigned atom types.[19]

Addressing all checkCIF alerts is a mandatory step before publication and a critical part of ensuring trustworthiness in the reported structure.[19][21]

Case Study: Intermolecular Interactions in Brominated Anilines

The crystal packing of brominated anilines is often dominated by a combination of classical N-H···N hydrogen bonds and non-covalent interactions involving the bromine atom, most notably halogen bonds.

Halogen Bonding (XB): A halogen bond is an attractive, directional interaction between an electrophilic region on a halogen atom (the XB donor) and a nucleophilic site (the XB acceptor), such as a lone pair on a nitrogen or oxygen atom.[3] In brominated anilines, common motifs include N-H···N hydrogen bonds and C-Br···N or C-Br···π halogen bonds.

Comparative Crystallographic Data of Bromoaniline Isomers

| Compound | CSD Refcode | Space Group | Key Intermolecular Contacts |

| 4-Bromoaniline | BRLINE03 | Pnma | N-H···N (head-to-tail chains), weak van der Waals forces.[22] |

| 3-Bromoaniline | No entry found | - | Data not readily available in CSD. |

| 2-Bromoaniline | BZANBR | P2₁/c | N-H···N (dimers), C-H···Br interactions. |

Data sourced from the Cambridge Structural Database (CSD). The CSD is a validated repository for small-molecule crystal structures.[23]

The analysis of these interactions is often aided by Hirshfeld surface analysis, which provides a visual representation of intermolecular contacts and their relative contributions to the overall crystal packing.[24][25]

Conclusion

The crystal structure analysis of brominated anilines is a powerful tool that provides indispensable insights for drug development and materials science. A successful analysis hinges on a holistic approach, beginning with the synthesis of high-purity material and culminating in rigorous crystallographic validation. Understanding the specific challenges posed by the bromine atom—namely absorption effects during data collection and the influential role of halogen bonding in the supramolecular assembly—is key to deriving meaningful and accurate structural information. By following the detailed, causality-driven protocols outlined in this guide, researchers can confidently generate high-quality crystal structures that serve as a reliable foundation for molecular design and innovation.

References

- 1. creative-biostructure.com [creative-biostructure.com]

- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 3. Halogen bonds in some dihalogenated phenols: applications to crystal engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 7. m.mathnet.ru [m.mathnet.ru]

- 8. The synthesis of p-bromoaniline using aniline as the starting material. - LISKON [liskonchem.com]

- 9. scribd.com [scribd.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 12. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 13. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. encyclopedia.pub [encyclopedia.pub]

- 16. X-ray diffraction using focused-ion-beam-prepared single crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. journals.iucr.org [journals.iucr.org]

- 18. PLATON/VALIDATION [platonsoft.nl]

- 19. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 20. xraysoft.nl [xraysoft.nl]

- 21. cryst.chem.uu.nl [cryst.chem.uu.nl]

- 22. researchgate.net [researchgate.net]

- 23. Cambridge Structural Database - Wikipedia [en.wikipedia.org]

- 24. researchgate.net [researchgate.net]

- 25. Synthesis, crystal structure and Hirshfeld surface analysis of the orthorhombic polymorph of 4-bromo-N-(4-bromobenzylidene)aniline - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Health and Safety of 2,4-Dibromo-6-ethylaniline

Introduction: A Proactive Approach to Chemical Safety

In the landscape of pharmaceutical research and synthetic chemistry, novel compounds are the bedrock of innovation. 2,4-Dibromo-6-ethylaniline, a substituted aniline, represents a class of molecules pivotal as building blocks and intermediates. However, their utility is intrinsically linked to a robust understanding of their potential hazards. This guide moves beyond a simple recitation of safety data sheet (SDS) information. Its purpose is to instill a deep, mechanistic understanding of the risks associated with this compound and to provide a framework for a culture of safety. As Senior Application Scientist, my experience has shown that true safety is not achieved by merely following rules, but by understanding the causality behind them. This document is structured to provide that understanding, ensuring that every protocol is a self-validating system of safety and scientific integrity.

Information within this guide is synthesized from data available for this compound and structurally similar compounds, such as 2,6-Dibromo-4-methylaniline and 2,4-Dibromo-6-methylaniline, to provide a comprehensive safety profile. The principles of toxicology suggest that compounds with similar functional groups and structures will exhibit comparable hazard profiles.

Section 1: Hazard Identification and Toxicological Profile

Understanding the intrinsic hazardous properties of a chemical is the first step in risk mitigation. Substituted anilines, as a class, are known for their systemic toxicity.

GHS Classification: A Universal Language of Hazard

The Globally Harmonised System (GHS) provides a clear and concise summary of the potential dangers. Based on data from analogous compounds, this compound is classified as hazardous.[1][2]

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

This table summarizes the GHS classifications derived from safety data sheets for structurally related aniline compounds.[1][2][3][4][5]

The Underlying Toxicology: Why Anilines Demand Respect

The toxicity of aniline and its derivatives is primarily linked to their ability to induce methemoglobinemia .[6][7] In the body, the aniline structure can be metabolized, leading to the oxidation of the ferrous iron (Fe²⁺) in hemoglobin to its ferric state (Fe³⁺). This forms methemoglobin, which is incapable of binding and transporting oxygen. The resulting cellular hypoxia can lead to symptoms like cyanosis (a bluish discoloration of the skin), dizziness, headache, rapid heart rate, and in severe cases, death.[7] While specific data for this compound is not available, this is a well-established class effect for anilines and should be considered the primary systemic risk.

Beyond this, the compound is a known irritant to the skin, eyes, and respiratory tract.[4][5][8] This is due to the chemical's ability to disrupt cellular membranes and proteins upon direct contact.

Section 2: The Hierarchy of Controls: A Multi-Layered Defense Strategy

Effective safety management relies on a layered approach to risk reduction, known as the hierarchy of controls. Relying solely on Personal Protective Equipment (PPE) is a failure of this principle. The most effective controls are those that engineer the risk out of the process.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning and certified chemical fume hood .[7][9] This is non-negotiable. The reasoning is twofold: it protects the user from inhaling harmful dust or vapors and contains any potential spills.

-

Rationale: A fume hood maintains a negative pressure environment, ensuring that any airborne contaminants are pulled away from the researcher's breathing zone and exhausted safely. Facilities must be equipped with an eyewash station and a safety shower in the immediate vicinity of where the chemical is handled.[7]

Personal Protective Equipment (PPE): The Final Barrier

PPE should be considered the last line of defense, used in conjunction with, not in place of, engineering and administrative controls.

-

Eye and Face Protection: Chemical safety goggles are mandatory.[6] Standard safety glasses do not provide a sufficient seal against splashes or airborne powder.

-

Skin Protection: Wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[6] Always check the manufacturer's glove compatibility data. Contaminated gloves should be removed carefully, avoiding skin contact, and disposed of as hazardous waste.[3] A lab coat must be worn and kept fastened.[6]

-

Respiratory Protection: If engineering controls fail or during a large spill clean-up where dust may be generated, a respirator (e.g., an N95 or higher, or a respirator with an organic vapor cartridge) approved under standards like NIOSH or EN 149 may be required.[6][7]

Section 3: Standard Operating Procedures (SOPs)

Safe Handling and Storage Protocol

-

Preparation: Before handling, ensure the chemical fume hood is operational. Clear the workspace of any unnecessary items. Have spill cleanup materials readily available.

-

Weighing and Transfer: Conduct all weighing and transfers of the solid compound within the fume hood to minimize dust generation and inhalation risk.[6][7][9] Use a spatula for transfers and avoid creating dust clouds.

-

Housekeeping: Wash hands and any exposed skin thoroughly with soap and water after handling.[1][3] Do not eat, drink, or smoke in the laboratory area.[3][9]

-

Storage: Store the compound in a tightly closed, properly labeled container.[2][3][6] The storage area should be cool, dry, and well-ventilated, away from incompatible substances like strong oxidizing agents.[2][3][6] Storing under an inert gas is also recommended.[1]

Emergency Response and First Aid

Rapid and correct first aid is critical in mitigating the effects of exposure. All personnel must be trained in these procedures.

Caption: A workflow detailing immediate first aid steps following exposure.

-

Inhalation: Immediately move the affected person to fresh air and keep them comfortable for breathing.[1][4][10] If breathing is difficult or stops, provide artificial respiration (avoiding mouth-to-mouth if the victim inhaled the substance) and seek immediate medical attention.[3][7][10]

-

Skin Contact: Take off all contaminated clothing without delay.[1][10] Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes.[3][6] Seek medical attention if irritation develops or you feel unwell.[1]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally.[3][6] If contact lenses are worn, remove them if it is safe to do so.[1] Persistent irritation requires immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting, as this can lead to aspiration of the chemical into the lungs.[6][7] If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk.[6][7] Seek immediate medical attention.[1]

Fire and Spill Management

-

Fire Fighting: In case of a fire, use extinguishing media appropriate for the surrounding environment, such as dry chemical, carbon dioxide (CO₂), or water spray.[3][6] Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA).[6] Thermal decomposition can produce highly toxic gases, including nitrogen oxides and hydrogen bromide.[6]

-

Accidental Release: For spills, evacuate non-essential personnel. Wearing full PPE, carefully sweep or vacuum up the spilled solid material, avoiding dust generation, and place it into a suitable, labeled container for hazardous waste disposal.[7] Prevent the material from entering drains.[1]

Section 4: Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not a matter of chance but of deliberate, informed practice. By understanding the toxicological principles, implementing a robust hierarchy of controls, and adhering to detailed operational protocols, researchers can mitigate the inherent risks associated with this valuable chemical intermediate. This guide serves as a technical resource and a call to action: to treat every chemical with the respect it demands and to integrate safety into the very fabric of the scientific process.

References

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. 2,6-Dibromo-4-methylaniline(6968-24-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. chembk.com [chembk.com]

- 9. spectrumchemical.com [spectrumchemical.com]

- 10. echemi.com [echemi.com]

Discovery and History of Substituted Anilines: A Technical Guide for Researchers and Drug Development Professionals

Abstract